REACTION_SMILES
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[BH3:18].[CH2:1]([CH:2]=[CH2:3])[c:4]1[cH:5][o:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][c:12]2[O:13][CH3:14].[CH3:15][S:16][CH3:17].[CH3:30][CH2:31][OH:32].[Cl-:23].[NH4+:24].[Na+:20].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:19].[OH:21][OH:22]>>[CH2:1]([CH2:2][CH2:3][OH:19])[c:4]1[cH:5][o:6][c:7]2[c:8]1[cH:9][cH:10][cH:11][c:12]2[O:13][CH3:14]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1coc2c(OC)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
OO
|
Name
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|
Type
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product
|
Smiles
|
COc1cccc2c(CCCO)coc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |